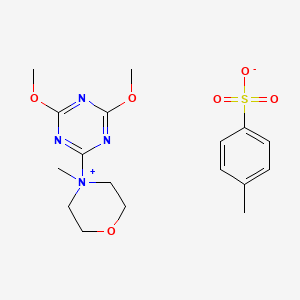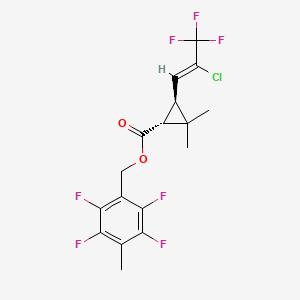![molecular formula C90H74O36 B1255820 [Epicatechin-(4beta->8)]5-epicatechin CAS No. 88847-05-6](/img/structure/B1255820.png)
[Epicatechin-(4beta->8)]5-epicatechin
Descripción general
Descripción
“[Epicatechin-(4beta->8)]5-epicatechin” is a proanthocyanidin isolated from Cinnamomum cassia . It is a type of hydroxyflavan and has a role as a plant metabolite .
Molecular Structure Analysis
The molecular structure of “[Epicatechin-(4beta->8)]5-epicatechin” is complex. It has a formula of C90H74O36 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Epicatechin-(4beta->8)5-epicatechin and related compounds have been identified in various natural sources, demonstrating antimicrobial properties. For example, proanthocyanidin trimers from cranberry, including epicatechin-(4beta->8) derivatives, have shown effectiveness in inhibiting the adherence of uropathogenic P-fimbriated Escherichia coli, a cause of urinary tract infections (Foo et al., 2000).
Immunomodulatory Effects
Certain A-type proanthocyanidins, including epicatechin-(4beta->8) variants, isolated from plants such as Ecdysanthera utilis, have demonstrated immunomodulatory effects. These compounds have been shown to suppress proliferation in human peripheral blood mononuclear cells and may modulate cytokine production, suggesting potential therapeutic applications in immune-related disorders (Lin et al., 2002).
Antioxidant and Anticancer Activity
Epicatechin is renowned for its antioxidant properties, which contribute to its therapeutic potential in diseases like diabetes and cancer. Its consumption has been associated with reduced blood glucose levels in diabetic patients and anticancer effects attributed to its antioxidant capabilities, antiangiogenic properties, and direct cytotoxicity to cancer cells (Abdulkhaleq et al., 2017).
Polyphenol Bioactivity
Studies on the chemistry and bioactivity of polyphenols, including epicatechin derivatives, have shown their potential in inhibiting cancer cell growth. Synthesized oligomeric epicatechins with all-4beta,8-interflavan connectivity exhibited the ability to induce cell cycle arrest in cancer cells, suggesting a role in cancer prevention and therapy (Kozikowski et al., 2003).
Neuroprotective and Health-Promoting Effects
(−)-Epicatechin and other polyphenols have shown potential in treating a range of diseases including cancer, inflammation, diabetes, and neurodegeneration. Their ability to interact with and neutralize reactive oxygen species and modulate cell signaling pathways, such as the MAP kinase pathway, underpins their therapeutic potential in various chronic diseases (Shay et al., 2015).
Modulation of Metabolic Pathways
Research on the absorption, metabolism, and excretion of epicatechin and its derivatives like procyanidin B2 in animals has provided insights into their metabolic effects. These studies indicate that these compounds can modulate metabolic pathways, potentially offering benefits for conditions like diabetes and obesity (Baba et al., 2002).
Effects on Longevity and Muscle Health
Epicatechin has been shown to extend the lifespan and improve muscle health in animal models, indicating its potential as an anti-aging agent. Its impact on skeletal muscle stress output, inflammation markers, cholesterol levels, and metabolic pathways contribute to its health-promoting effects (Si et al., 2011).
Mecanismo De Acción
Direcciones Futuras
The anti-diabetic property of the plant Cassia glauca may be due to the presence of “[Epicatechin-(4beta->8)]5-epicatechin” which needs further validation by in-vitro and in-vivo protocols . This suggests that future research could focus on exploring its potential therapeutic applications, particularly in the context of diabetes management.
Propiedades
IUPAC Name |
(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H74O36/c91-33-19-48(105)60-59(20-33)121-81(28-2-8-36(93)43(100)14-28)75(116)70(60)62-50(107)23-52(109)64-72(77(118)83(123-87(62)64)30-4-10-38(95)45(102)16-30)66-54(111)25-56(113)68-74(79(120)85(125-89(66)68)32-6-12-40(97)47(104)18-32)69-57(114)26-55(112)67-73(78(119)84(126-90(67)69)31-5-11-39(96)46(103)17-31)65-53(110)24-51(108)63-71(76(117)82(124-88(63)65)29-3-9-37(94)44(101)15-29)61-49(106)22-41(98)34-21-58(115)80(122-86(34)61)27-1-7-35(92)42(99)13-27/h1-20,22-26,58,70-85,91-120H,21H2/t58-,70-,71+,72-,73+,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOWTYGESRVWCF-WKWFDMPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C5C(=CC(=C6C7C(C(OC8=C(C(=CC(=C78)O)O)C9C(C(OC1=C(C(=CC(=C91)O)O)C1C(C(OC2=CC(=CC(=C12)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC(=C4[C@@H]5[C@H]([C@H](OC6=C5C(=CC(=C6[C@@H]7[C@H]([C@H](OC8=C(C(=CC(=C78)O)O)[C@@H]9[C@H]([C@H](OC1=C(C(=CC(=C91)O)O)[C@@H]1[C@H]([C@H](OC2=CC(=CC(=C12)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H74O36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583143 | |
| Record name | PUBCHEM_16129623 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1731.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Epicatechin-(4beta->8)]5-epicatechin | |
CAS RN |
88847-05-6 | |
| Record name | Cinnamtannin III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88847-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PUBCHEM_16129623 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamtannin III | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



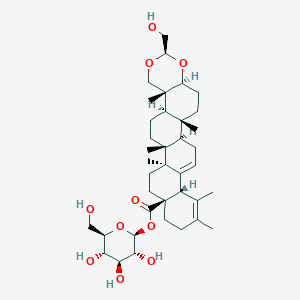
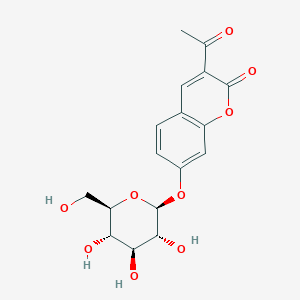

![2,2'-[(2-Azanidyl-2-oxoethyl)imino]diacetate(3-)](/img/structure/B1255741.png)
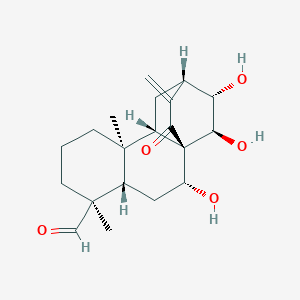
![3-(4-bromophenyl)-N-[5-[[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)anilino]-oxomethyl]-2-methylphenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1255743.png)

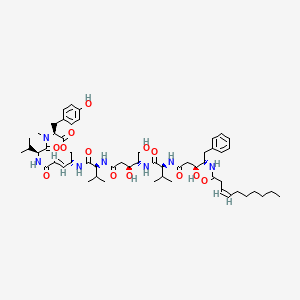
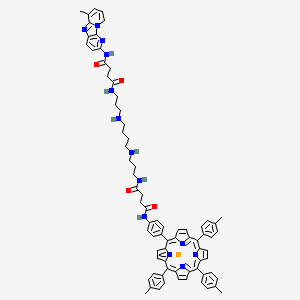
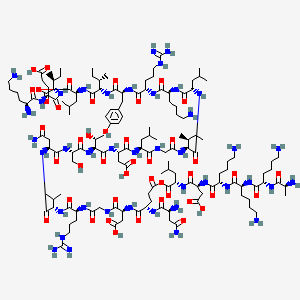
![1-[3-[(6-Methoxy-2-naphthalenyl)-oxomethyl]-1-piperidinyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B1255753.png)
![[5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-4-ylmethanone](/img/structure/B1255757.png)
